molecular formula C8H8ClNO4S B13519865 Methyl 3-chloro-5-sulfamoylbenzoate

Methyl 3-chloro-5-sulfamoylbenzoate

Cat. No.: B13519865
M. Wt: 249.67 g/mol
InChI Key: IHYRDJNPMXLOMK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-sulfamoylbenzoate is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position, a sulfamoyl group at the 5-position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-5-sulfamoylbenzoate typically involves the chlorination of methyl benzoate followed by sulfonation. One common method includes the reaction of methyl 3-chlorobenzoate with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: For large-scale industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-sulfamoylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The sulfamoyl group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the sulfonic acid derivative.

Scientific Research Applications

Methyl 3-chloro-5-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites. The sulfamoyl group plays a crucial role in this interaction, forming hydrogen bonds with amino acid residues in the enzyme’s active site. This binding can disrupt the enzyme’s normal function, leading to its inhibition.

Comparison with Similar Compounds

  • Methyl 3-chloro-4-sulfamoylbenzoate
  • Methyl 4-chloro-3-sulfamoylbenzoate
  • Methyl 2-chloro-5-sulfamoylbenzoate

Comparison: Methyl 3-chloro-5-sulfamoylbenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different binding affinities and selectivities towards enzymes and other molecular targets, making it a valuable compound for specific applications.

Biological Activity

Methyl 3-chloro-5-sulfamoylbenzoate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is crucial for its biological activity. The compound also contains a chlorine atom and a methyl ester group, contributing to its unique reactivity profile. The structural formula can be represented as follows:

C9H10ClNO3S\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase involved in bacterial folate synthesis. This inhibition disrupts bacterial growth, indicating potential antimicrobial properties .
  • Hydrophobic Interactions : The chlorine and ester groups facilitate hydrophobic interactions with target proteins, modulating their activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for treating infections. For example, it has shown activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes responsible for inflammation, positioning it as a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy : A laboratory study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity.
  • Anti-inflammatory Mechanism Investigation : Another study explored the compound's ability to reduce cytokine levels in vitro using human macrophage cell lines. Results showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 50% at concentrations of 25 µM, highlighting its potential role in managing inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Characteristics
This compoundMethyl ester with sulfonamide groupExhibits strong antimicrobial and anti-inflammatory effects
Ethyl 3-chloro-5-sulfamoylbenzoateEthyl ester instead of methylSimilar biological activity but differing solubility
Methyl 4-amino-5-sulfamoylbenzoateDifferent amino group positionPotentially different enzyme selectivity

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

methyl 3-chloro-5-sulfamoylbenzoate

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)

InChI Key

IHYRDJNPMXLOMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N

Origin of Product

United States

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